

Application Notes and Protocols for Influenza M1 (58-66) in ELISPOT Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CEF1, Influenza Matrix Protein M1 (58-66)*

Cat. No.: *B612792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Influenza M1 (58-66) peptide (Sequence: GILGFVFTL) in an Enzyme-Linked Immunospot (ELISPOT) assay to quantify antigen-specific T-cell responses. The M1 (58-66) epitope is a well-characterized, immunodominant peptide from the Influenza A virus matrix protein 1, frequently used as a positive control in T-cell assays, particularly for individuals expressing the HLA-A*02:01 allele.

Introduction

The ELISPOT assay is a highly sensitive method for the detection and quantification of cytokine-secreting cells at the single-cell level. When peripheral blood mononuclear cells (PBMCs) are stimulated with the Influenza M1 (58-66) peptide, CD8+ T cells recognizing this epitope will be activated and secrete cytokines, most commonly Interferon-gamma (IFN- γ). Each spot that develops in the assay represents a single reactive T cell, allowing for the precise determination of the frequency of antigen-specific T cells. This is a crucial tool for monitoring cellular immunity in the context of influenza infection and vaccination.

Data Presentation: Quantitative Analysis of M1 (58-66)-Specific T-Cell Responses

The following table summarizes representative quantitative data from ELISPOT assays using influenza peptides, including the M1 protein. These values, expressed as Spot Forming Units (SFU) per million PBMCs, serve as a reference for expected baseline and post-stimulation responses. It is important to note that results can vary significantly based on donor immune status, cell viability, and specific experimental conditions.

Condition	Analyte	Cell Type	Stimulant	Mean SFU per 10 ⁶ PBMCs	Reference
Baseline (Pre-vaccination)	IFN-γ	Human PBMCs	Influenza NP+M1 Peptide Pools	188	[1][2]
Baseline	IFN-γ	Human PBMCs (Adults 18-50 years)	Influenza NP+M1 Peptide Pools	277 - 320	[3]
Post-vaccination (Day 7)	IFN-γ	Human PBMCs	MVA-NP+M1 Vaccine	1603 (an 8.5-fold increase from baseline)	[1][2]
Post-vaccination (Day 21)	IFN-γ	Human PBMCs	MVA-NP+M1 Vaccine	2088	[3]
Post-vaccination (Day 42)	IFN-γ	Human PBMCs	FLU-v Vaccine (peptide mix including M1)	125 (from a baseline of 5)	[4]
Post-vaccination (Day 180)	IFN-γ	Human PBMCs	FLU-v Vaccine (peptide mix including M1)	75 (from a baseline of 5)	[4]

Experimental Protocols

Materials

- Influenza M1 (58-66) peptide (GILGVFVFTL)
- Human IFN- γ ELISPOT kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)
- 96-well PVDF membrane ELISPOT plates
- Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
- Phytohemagglutinin (PHA) or another suitable positive control
- Cell culture medium for negative control
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Sterile deionized water
- CO₂ incubator (37°C, 5% CO₂)
- ELISPOT plate reader

Detailed Methodology for IFN- γ ELISPOT Assay

This protocol outlines the key steps for performing an IFN- γ ELISPOT assay to measure T-cell responses to the Influenza M1 (58-66) peptide.

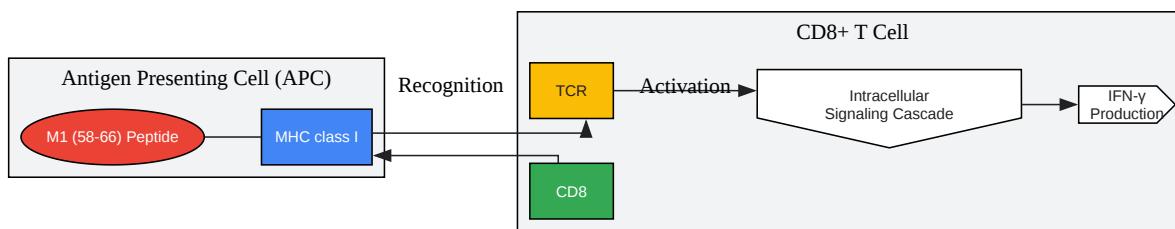
Day 1: Plate Coating

- Activate the Plate: Pre-wet the PVDF membrane of each well of the 96-well ELISPOT plate with 15-50 μ L of 70% ethanol for 1-2 minutes.
- Wash: Aspirate or decant the ethanol and wash the plate 3-5 times with 200 μ L/well of sterile deionized water or PBS.

- Coat with Capture Antibody: Dilute the anti-IFN- γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 μ L of the diluted antibody to each well.
- Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

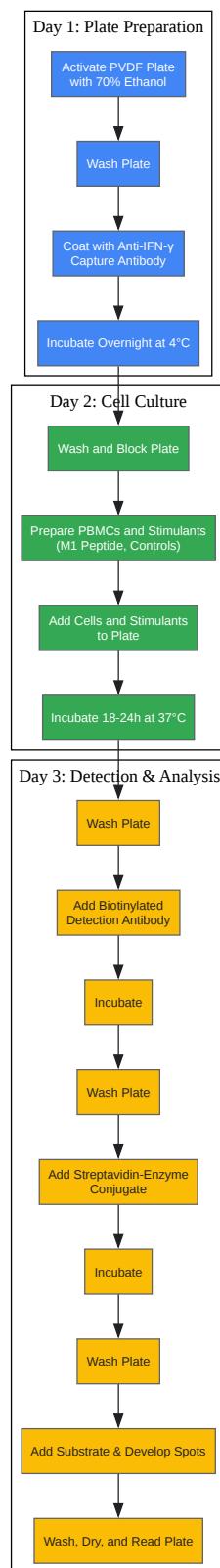
- Prepare Cells: Thaw cryopreserved PBMCs and assess viability, or isolate fresh PBMCs from whole blood. Resuspend the cells in complete RPMI-1640 medium. A typical cell concentration to seed is 2-3 \times 10⁵ cells per well.
- Wash and Block Plate: Aspirate the capture antibody solution and wash the plate 3-5 times with 200 μ L/well of sterile PBS. Block the membrane by adding 200 μ L/well of complete RPMI-1640 medium and incubate for at least 30 minutes at 37°C.
- Prepare Stimulants:
 - Influenza M1 (58-66) Peptide: Prepare a working solution of the peptide in complete RPMI-1640 medium. A final concentration of 1-10 μ g/mL is commonly used.
 - Positive Control: Prepare a working solution of PHA (e.g., 1-5 μ g/mL final concentration).
 - Negative Control: Use complete RPMI-1640 medium only.
- Add Cells and Stimulants: Aspirate the blocking medium from the plate. Add 100 μ L of the cell suspension to each well. Then, add 100 μ L of the appropriate stimulant (M1 peptide, PHA, or medium) to the designated wells in triplicate.
- Incubate: Cover the plate and incubate in a 37°C, 5% CO₂ incubator for 18-24 hours.


Day 3: Detection and Development

- Cell Lysis and Washing: Aspirate the cell suspension. Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).
- Add Detection Antibody: Dilute the biotinylated anti-IFN- γ detection antibody to the recommended concentration. Add 100 μ L of the diluted antibody to each well.

- Incubate: Seal the plate and incubate for 2 hours at room temperature or 37°C, according to the kit instructions.
- Wash: Aspirate the detection antibody solution and wash the plate 3-5 times with wash buffer.
- Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) in an appropriate buffer. Add 100 µL of the diluted conjugate to each well.
- Incubate: Seal the plate and incubate for 1 hour at room temperature.
- Final Wash: Aspirate the conjugate solution and wash the plate 3-5 times with wash buffer, followed by 2-3 washes with PBS only to remove any residual Tween-20.
- Add Substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.
- Develop Spots: Monitor the plate for the appearance of spots. Stop the reaction by washing the plate with deionized water once the spots are of the desired size and intensity.
- Dry and Read: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.

Mandatory Visualizations


T-Cell Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: T-cell activation by the Influenza M1 (58-66) peptide.

ELISPOT Assay Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of the IFN- γ ELISPOT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A T Cell-Inducing Influenza Vaccine for the Elderly: Safety and Immunogenicity of MVA-NP+M1 in Adults Aged over 50 Years | PLOS One [journals.plos.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Influenza M1 (58-66) in ELISPOT Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612792#using-influenza-m1-58-66-in-an-elispot-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com